An In-depth Technical Guide to Ethylenebis(tris(decyl)silane): Structure, Properties, and Applications
An In-depth Technical Guide to Ethylenebis(tris(decyl)silane): Structure, Properties, and Applications
Introduction
Organosilicon chemistry is a vast and dynamic field, offering a diverse array of compounds with unique properties and applications.[1] Among these, long-chain alkylsilanes are notable for their hydrophobicity, thermal stability, and ability to form robust surface modifications.[2][3] This guide focuses on a specific, complex member of this family: ethylenebis(tris(decyl)silane). This molecule, with its dual silicon centers and extensive alkyl substitution, represents a fascinating subject for researchers in materials science, surface chemistry, and drug development.
This document provides a comprehensive overview of ethylenebis(tris(decyl)silane), including its chemical structure, predicted properties, and potential applications. Given the limited publicly available experimental data for this specific compound, this guide will also draw upon established principles of organosilicon chemistry and data from analogous long-chain alkylsilanes to provide a robust theoretical and practical framework for its study and use.[4]
Chemical Structure and Identification
Ethylenebis(tris(decyl)silane) is a large, symmetrical organosilicon compound. Its structure is characterized by two silicon atoms bridged by an ethylene group (-CH2-CH2-). Each silicon atom is, in turn, bonded to three decyl chains (-C10H21).
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Chemical Name: Ethylenebis(tris(decyl)silane)
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CAS Number: 199190-07-3
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Molecular Formula: C62H130Si2
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Molecular Weight: 931.89 g/mol
The extended alkyl chains dominate the molecular structure, suggesting significant non-polar character and steric bulk. The presence of two silicon atoms in close proximity within a flexible ethylene bridge offers unique possibilities for surface binding and material properties compared to simpler, single-silicon-atom long-chain alkylsilanes.
Synthesis of Ethylenebis(tris(decyl)silane)
A proposed synthetic pathway would involve the reaction of 1,2-bis(trichlorosilyl)ethane with decylmagnesium bromide. This reaction would substitute the chlorine atoms on the silicon with decyl groups.
Proposed Reaction:
Cl3Si-CH2-CH2-SiCl3 + 6 CH3(CH2)9MgBr → (CH3(CH2)9)3Si-CH2-CH2-Si(CH3(CH2)9)3 + 6 MgBrCl
This approach is a standard method for the synthesis of tetraorganosilanes.[5] The reaction would likely be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the quenching of the Grignard reagent. Purification of the final product would likely involve column chromatography to separate it from any partially substituted byproducts and other reaction impurities.
Caption: Proposed synthesis of ethylenebis(tris(decyl)silane).
Physicochemical Properties
Direct experimental data for ethylenebis(tris(decyl)silane) is not widely published. However, its properties can be inferred from its structure and by comparison with other long-chain alkylsilanes.
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Appearance | Colorless to pale yellow viscous liquid or waxy solid | Most organosilicon compounds with long alkyl chains are colorless and have low melting points.[1] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) | The long, nonpolar decyl chains confer significant hydrophobic character.[2] |
| Boiling Point | Very high (>400 °C, likely decomposes before boiling at atmospheric pressure) | High molecular weight and long alkyl chains lead to very low volatility. |
| Thermal Stability | High | The silicon-carbon and carbon-carbon single bonds are strong, leading to good thermal stability, a known characteristic of organosilicon compounds.[6][7] |
| Hydrolytic Stability | High | The absence of hydrolyzable groups (like alkoxy or chloro groups) on the silicon atoms makes the molecule stable in the presence of water. |
Potential Applications
The unique structure of ethylenebis(tris(decyl)silane) suggests several potential applications, primarily leveraging its extreme hydrophobicity and the presence of two silicon centers.
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Surface Modification and Hydrophobic Coatings: The long alkyl chains are expected to create highly water-repellent surfaces on various substrates, including glass, metals, and ceramics.[2] The dual silicon "feet" may allow for unique packing and orientation on a surface compared to single-silicon silanes.
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Adhesives and Sealants: It could be used as an additive to enhance the bonding between organic polymers and inorganic substrates, improving the water and chemical resistance of adhesives and sealants.[2]
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Lubricants and Flow Modifiers: The long, flexible alkyl chains suggest potential use as a high-temperature lubricant or as a flow modifier in polymer processing.
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Drug Delivery: The hydrophobic nature of the molecule could be exploited in the formation of liposomes or other drug delivery vehicles for hydrophobic drugs.[2]
Experimental Protocols for Characterization
A thorough characterization of a novel compound like ethylenebis(tris(decyl)silane) is crucial. The following are standard, detailed protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. For ethylenebis(tris(decyl)silane), ¹H, ¹³C, and ²⁹Si NMR would be essential.[8][9]
Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
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¹H NMR:
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Acquire a standard proton spectrum.
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Expected Signals:
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A complex multiplet in the range of 0.8-1.5 ppm corresponding to the protons of the decyl chains.
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A distinct signal for the ethylene bridge protons (-Si-CH₂-CH₂-Si-), likely a singlet or a narrow multiplet.
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A triplet around 0.88 ppm for the terminal methyl groups of the decyl chains.
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¹³C NMR:
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Acquire a proton-decoupled carbon spectrum.
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Expected Signals:
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Multiple signals in the aliphatic region (10-40 ppm) for the carbons of the decyl chains.
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A unique signal for the carbons of the ethylene bridge.
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²⁹Si NMR:
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which can confirm the structure.
Protocol:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
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Analysis:
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Expected Molecular Ion: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct should be observed, confirming the molecular weight.
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Expected Fragmentation: Fragmentation would likely involve the cleavage of the Si-C and C-C bonds of the decyl chains, leading to a series of losses of alkyl fragments. Cleavage of the ethylene bridge is also possible.[1]
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Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the compound.[7]
Protocol:
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Sample Preparation: Place a small amount (5-10 mg) of the sample into a TGA pan.
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Analysis:
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Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
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Monitor the weight loss as a function of temperature.
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Expected Result: A TGA curve showing a single, sharp weight loss at a high temperature, indicative of thermal decomposition. The onset temperature of this weight loss is a measure of the compound's thermal stability. For long-chain alkylsilanes, this is expected to be well above 300 °C.[7][11]
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Caption: Workflow for the characterization of a novel organosilicon compound.
Safety and Handling
While specific toxicity data for ethylenebis(tris(decyl)silane) is unavailable, general precautions for handling laboratory chemicals should be followed. It is expected to have low volatility and low acute toxicity due to its high molecular weight and non-polar nature. However, it is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Ethylenebis(tris(decyl)silane) is a complex organosilicon molecule with significant potential in materials science and surface chemistry. Although detailed experimental data for this specific compound is scarce, its chemical structure allows for robust predictions of its properties and potential applications. It is expected to be a highly hydrophobic, thermally stable material. The analytical protocols outlined in this guide provide a clear roadmap for researchers to fully characterize this and similar long-chain bis-alkylsilanes, paving the way for their application in creating novel materials and functional surfaces.
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Some examples of bis(trialkoxysilane) precursors used for the synthesis of chiral PMOs. (n.d.). ResearchGate. Retrieved from [Link]
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Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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